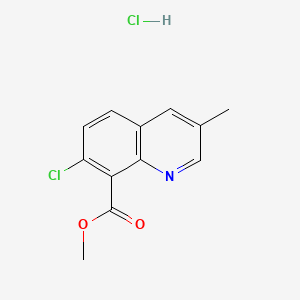
Methyl (5-cyanopyridin-2-yl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (5-cyanopyridin-2-yl)glycinate is an organic compound with the molecular formula C9H9N3O2 It is a derivative of glycine, where the amino group is substituted with a 5-cyanopyridin-2-yl group and the carboxyl group is esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-cyanopyridin-2-yl)glycinate typically involves the reaction of 5-cyanopyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the methyl ester. The reaction conditions generally include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl (5-cyanopyridin-2-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (5-cyanopyridin-2-yl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl (5-cyanopyridin-2-yl)glycinate involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or other interactions with enzymes or receptors, potentially inhibiting their activity. The ester group can also participate in hydrolysis reactions, releasing the active glycine derivative. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Methyl (5-cyanopyridin-2-yl)glycinate can be compared with other similar compounds such as:
Methyl nicotinate: Both compounds contain a pyridine ring, but Methyl nicotinate has a carboxyl group instead of a nitrile group.
Ethyl (5-cyanopyridin-2-yl)glycinate: This compound is similar but has an ethyl ester instead of a methyl ester.
5-Cyanopyridine-2-carboxylic acid: This compound lacks the ester group and is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
methyl 2-[(5-cyanopyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-12-8-3-2-7(4-10)5-11-8/h2-3,5H,6H2,1H3,(H,11,12) |
InChIキー |
LQUZQWAHCGMCFL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC1=NC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


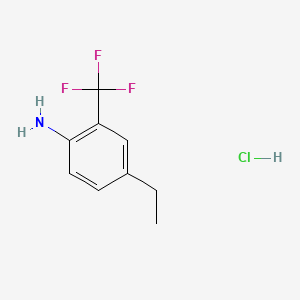

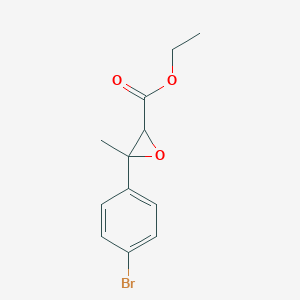
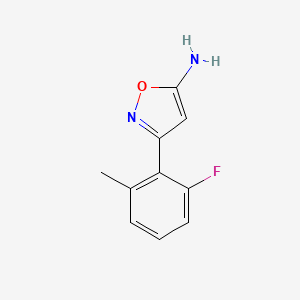
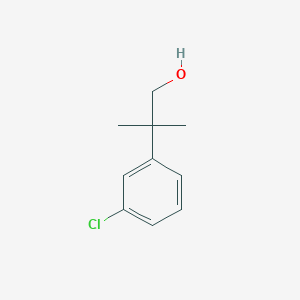
![tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate](/img/structure/B13575322.png)
![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)



